molecular formula C27H33ClN2O2 B12757160 Ajmalinium, N(sup 4)-benzyl-, chloride CAS No. 168610-89-7

Ajmalinium, N(sup 4)-benzyl-, chloride

Cat. No.: B12757160
CAS No.: 168610-89-7
M. Wt: 453.0 g/mol
InChI Key: JHCLKYKERNMDFQ-IOSLNQHJSA-M
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Description

Ajmalinium, N⁴-benzyl-, chloride is a quaternary ammonium compound derived from the ajmaline alkaloid skeleton, characterized by a benzyl group substitution at the N⁴ position of the polycyclic structure. This modification enhances its amphiphilic properties, making it relevant in pharmacological and antimicrobial contexts. Ajmaline derivatives are historically noted for antiarrhythmic properties, but N⁴-benzyl substitution may shift its applications toward antimicrobial or surfactant uses, similar to other quaternary ammonium salts (QACs) .

Properties

CAS No.

168610-89-7

Molecular Formula

C27H33ClN2O2

Molecular Weight

453.0 g/mol

IUPAC Name

(9R,10S,13S,14R,15R,16S)-15-benzyl-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;chloride

InChI

InChI=1S/C27H33N2O2.ClH/c1-3-17-18-13-21-24-27(19-11-7-8-12-20(19)28(24)2)14-22(23(18)25(27)30)29(21,26(17)31)15-16-9-5-4-6-10-16;/h4-12,17-18,21-26,30-31H,3,13-15H2,1-2H3;1H/q+1;/p-1/t17-,18?,21-,22-,23?,24-,25?,26+,27?,29-;/m0./s1

InChI Key

JHCLKYKERNMDFQ-IOSLNQHJSA-M

Isomeric SMILES

CC[C@@H]1[C@H]([N@+]2([C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)C4O)CC7=CC=CC=C7)O.[Cl-]

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC6=CC=CC=C6)C7=CC=CC=C7N4C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N4-Benzylajmalinium chloride can be synthesized by the alkylation of ajmaline with benzyl chloride. The reaction typically involves dissolving ajmaline in ethanol and adding benzyl chloride. The mixture is then incubated at 60°C for about 3 hours, resulting in the formation of N4-Benzylajmalinium chloride as a precipitate .

Industrial Production Methods

The use of phase transfer catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N4-Benzylajmalinium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as halides or hydroxides under mild conditions.

    Oxidation and Reduction: May involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of N4-Benzylajmalinium chloride .

Scientific Research Applications

N4-Benzylajmalinium chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N4-Benzylajmalinium chloride involves its interaction with ion channels in cardiac cells, leading to the stabilization of the cardiac rhythm. The compound targets sodium and potassium channels, modulating their activity and preventing abnormal heart rhythms. This action is primarily due to the quaternary ammonium group, which interacts with the ion channels and alters their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares Ajmalinium, N⁴-benzyl-, chloride with structurally related QACs:

Compound Core Structure Substituents Key Properties Applications
Ajmalinium, N⁴-benzyl-, Cl⁻ Ajmaline skeleton N⁴-benzyl, chloride counterion High lipophilicity, potential membrane disruption Antimicrobial, pharmacological
Benzalkonium chloride (BAC12) Simple QAC Dodecyl chain, dimethyl, benzyl Broad-spectrum antimicrobial, surfactant Disinfectants, preservatives
(3,4-Dichlorobenzyl)dodecyldimethylammonium chloride QAC with dichlorobenzyl Dodecyl, dimethyl, 3,4-dichlorobenzyl Enhanced stability, halogenated binding Industrial biocides

Key Findings:

The dichlorobenzyl group in (3,4-dichlorobenzyl)dodecyldimethylammonium chloride increases electron-withdrawing effects, enhancing stability and binding to microbial proteins .

Lipophilicity and Bioactivity: BAC12’s dodecyl chain optimizes lipid bilayer penetration, a trait shared with Ajmalinium’s benzyl group. However, Ajmalinium’s rigid polycyclic structure may reduce conformational flexibility, affecting diffusion rates .

Antimicrobial Efficacy: BAC12 demonstrates broad-spectrum activity at concentrations of 0.01–0.1% (v/v), attributed to its amphiphilic structure . Ajmalinium’s efficacy likely depends on the balance between its aromatic benzyl group and the ajmaline core’s bulkiness. Halogenated analogs (e.g., dichlorobenzyl) show superior biofilm inhibition, suggesting that Ajmalinium’s non-halogenated benzyl group may limit its potency in harsh environments .

Toxicological Profiles: BAC12 is associated with cytotoxicity at high concentrations due to nonspecific membrane lysis . Ajmalinium’s complex structure might mitigate this via selective targeting, though this remains speculative without direct data.

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